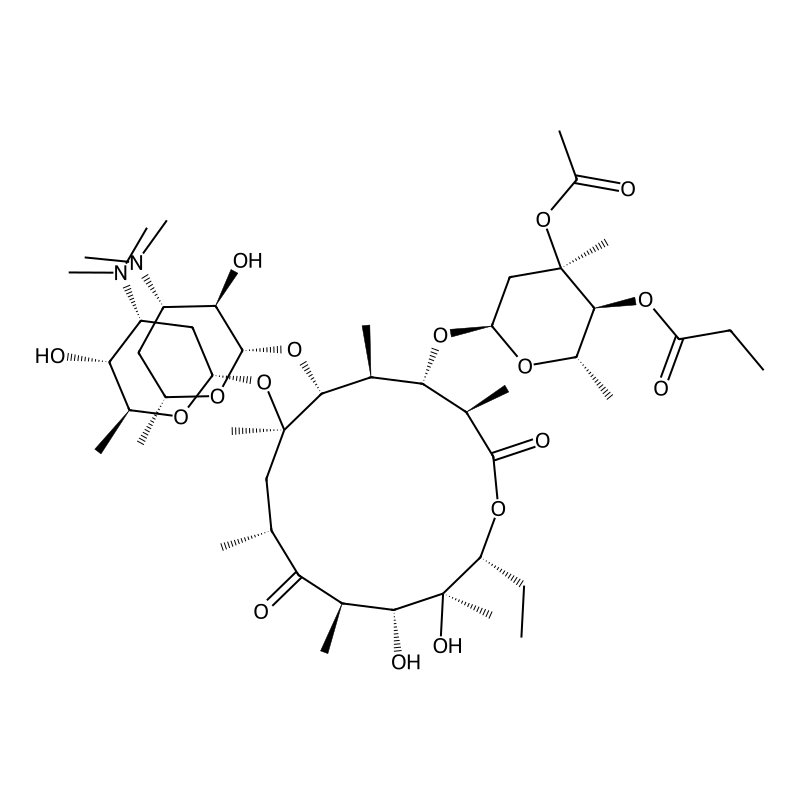

Megalomicin C2

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Megalomicin C2 is a member of the megalomicin family, which are macrolide antibiotics produced by the actinobacterium Micromonospora megalomicea. This compound is characterized by its unique structure, which includes a deoxyamino sugar, specifically α-L-megosamine, attached to the C-6 hydroxyl position of the aglycone backbone. The aglycone of megalomicin C2 shares similarities with erythromycin A and C, but its distinctive sugar moiety contributes to its unique biological properties and therapeutic potential .

- Acylation Reactions: Megalomicin C2 can participate in acylation reactions, modifying its glycosylation pattern and potentially altering its biological activity.

- Hydroxylation: Enzymatic hydroxylation can occur at various positions on the aglycone structure, which may influence its pharmacological properties.

- Glycosylation: The addition of different sugar moieties can be performed through biosynthetic pathways, potentially leading to novel derivatives with enhanced activity or reduced toxicity .

Megalomicin C2 exhibits a broad spectrum of biological activities:

- Antiparasitic: It has shown effectiveness against various parasitic infections, making it a candidate for treating diseases such as leishmaniasis.

- Antiviral: Preliminary studies suggest potential antiviral properties, although more research is needed to elucidate these effects.

- Antibacterial: Like other macrolides, megalomicin C2 demonstrates significant antibacterial activity against a range of Gram-positive bacteria .

The synthesis of megalomicin C2 can be approached through both natural extraction and synthetic methods:

- Natural Biosynthesis: The compound is predominantly obtained from the fermentation of Micromonospora megalomicea, utilizing specific culture conditions to maximize yield.

- Genetic Engineering: Advances in genetic manipulation have allowed for the heterologous expression of megalomicin biosynthetic pathways in other bacterial strains, such as Streptomyces lividans and Saccharopolyspora erythraea, leading to increased production and the potential for creating novel analogues with improved therapeutic profiles .

Megalomicin C2 has several promising applications in medicine:

- Therapeutic Agent: Its broad-spectrum antimicrobial properties make it a candidate for developing new treatments for infections resistant to conventional antibiotics.

- Research Tool: The compound serves as a valuable tool in pharmacological research, particularly in studies aimed at understanding antibiotic resistance mechanisms and developing new drugs .

Interaction studies involving megalomicin C2 focus on its binding affinities and mechanisms of action. Research indicates that it may interact with ribosomal RNA, inhibiting protein synthesis in bacteria. Additionally, studies have explored its synergy with other antibiotics, which could enhance its efficacy against resistant strains .

Megalomicin C2 shares structural similarities with other macrolides but is distinguished by its unique sugar component. Here are some similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Erythromycin A | Contains a core macrolide structure without megosamine | Well-known antibiotic; broader clinical use |

| Erythromycin C | Similar aglycone structure; lacks deoxyamino sugar | Used primarily for respiratory infections |

| Azithromycin | Modified from erythromycin; includes a nitrogen atom | Extended half-life; used for various infections |

| Spiramycin | Contains a different sugar moiety | Effective against some protozoan infections |

Megalomicin C2's uniqueness lies in its specific deoxyamino sugar modification and its resultant biological activity profile, which may offer advantages over traditional macrolides in treating certain infections .

Megalomicin C2 represents a complex macrolide antibiotic characterized by its distinctive molecular formula C49H86N2O17 and molecular weight of 975.2 g/mol [1] [2]. The compound exhibits a sophisticated three-dimensional architecture comprising a macrocyclic lactone core decorated with multiple sugar moieties and acyl substituents [3]. The absolute stereochemical configuration of Megalomicin C2 has been established through detailed structural elucidation studies, revealing a highly stereochemically defined molecule with multiple chiral centers distributed throughout its framework [6].

The complete stereochemical assignment follows the established nomenclature for macrolide antibiotics, with the compound designated as (2R,3S,4S,5R,6R,8R,10R,11R,12S,13R)-3-(2,6-dideoxy-3-C-methyl-α-L-ribo-hexopyranosyloxy)-6,12-dihydroxy-4,6,8,10,12-hexamethyl-9-oxo-11-(2,3,6-trideoxy-3-dimethylamino-β-D-lyxo-hexopyranosyloxy)-5-(3,4,6-trideoxy-3-dimethylamino-β-D-xylo-hexopyranosyloxy)pentadecan-13-olide [6]. This comprehensive stereochemical description encompasses all asymmetric centers within both the aglycone and sugar components of the molecule [6].

Core Macrolactone Ring System

The fundamental structural framework of Megalomicin C2 consists of a fourteen-membered macrolactone ring system that serves as the scaffold for all subsequent modifications [1] [8]. This macrocyclic core shares structural homology with other members of the erythromycin family, featuring a characteristic lactone linkage that defines the macrolide class of antibiotics [27] [28]. The macrolactone ring incorporates multiple methyl substituents and hydroxyl groups positioned at specific carbon centers, creating a highly functionalized cyclic framework [8].

The ring system exhibits a chair-like conformation in solution, as determined through nuclear magnetic resonance spectroscopy and computational modeling studies [8]. Critical stereochemical features include hydroxyl groups at positions C-6 and C-12, which serve as attachment points for sugar moieties, and methyl substituents at positions C-4, C-6, C-8, C-10, and C-12 [8]. The presence of a ketone functionality at position C-9 contributes to the overall electronic properties of the macrolactone ring [8].

Structural analysis reveals that the macrolactone core adopts a conformation that positions the sugar attachment sites in optimal orientations for glycosidic bond formation [8]. The fourteen-membered ring size provides sufficient flexibility to accommodate the bulky sugar substituents while maintaining structural integrity [27]. This conformational arrangement is crucial for the biological activity of the compound, as it determines the spatial orientation of functional groups involved in target recognition [8].

Sugar Moieties: α-L-Megosamine, Desosamine, and Mycarose

Megalomicin C2 incorporates three distinct deoxy sugar moieties that contribute significantly to its structural complexity and biological properties [8] [9]. These sugar units include α-L-megosamine, desosamine, and mycarose, each attached to specific hydroxyl groups on the macrolactone core through glycosidic linkages [8] [9].

The α-L-megosamine unit represents the distinguishing structural feature that differentiates megalomicins from erythromycin derivatives [8] [9]. This amino sugar is attached to the C-6 hydroxyl group of the macrolactone ring via an α-glycosidic linkage [8]. The megosamine moiety features a dimethylamino group at the C-3 position and exhibits L-configuration stereochemistry [8] [9]. Biosynthetic studies have demonstrated that L-megosamine synthesis requires five enzymatic steps catalyzed by specific methyltransferases and aminotransferases [8] [9].

The desosamine sugar unit is positioned at the C-5 hydroxyl group of the macrolactone ring and adopts a β-D-lyxo-hexopyranosyl configuration [8]. This amino sugar contains a dimethylamino substituent at position C-3 and lacks hydroxyl groups at positions C-2 and C-6, consistent with its dideoxy classification [8]. The stereochemical arrangement of desosamine follows the β-D anomeric configuration established for related macrolide antibiotics [13].

Mycarose constitutes the third sugar component, attached to the C-3 hydroxyl group of the macrolactone ring through an α-L-ribo-hexopyranosyl linkage [8]. This neutral sugar features a methyl substituent at the C-3 position and exhibits the characteristic L-configuration stereochemistry [8]. The mycarose unit serves as the site for acyl modifications that distinguish different megalomicin congeners [6] [8].

| Sugar Component | Attachment Site | Anomeric Configuration | Key Substituents |

|---|---|---|---|

| α-L-Megosamine | C-6 Hydroxyl | α-L-Configuration | C-3 Dimethylamino group |

| Desosamine | C-5 Hydroxyl | β-D-Configuration | C-3 Dimethylamino group |

| Mycarose | C-3 Hydroxyl | α-L-Configuration | C-3 Methyl group |

Acyl Modifications at C-3 and C-4 Hydroxyl Groups

The structural differentiation among megalomicin congeners arises primarily from specific acyl modifications occurring at the C-3 and C-4 hydroxyl groups of the mycarose sugar unit [6] [22]. Megalomicin C2 specifically features a propanoate group attached to the C-3 hydroxyl and an acetate group attached to the C-4 hydroxyl of the mycarose moiety [1] [6].

The propanoate modification at the C-3 position consists of a three-carbon acyl chain (CH3CH2CO-) that forms an ester linkage with the mycarose hydroxyl group [1]. This acyl substitution contributes to the overall lipophilicity of the molecule and influences its pharmacological properties [6]. The propanoate group adopts a specific spatial orientation that minimizes steric interactions with adjacent structural elements [6].

The acetate modification at the C-4 hydroxyl group involves a two-carbon acyl chain (CH3CO-) forming an ester bond with the mycarose sugar [1] [6]. This acetyl substituent represents the smaller of the two acyl modifications present in Megalomicin C2 and contributes to the compound's chemical stability [6]. The combination of propanoate and acetate modifications distinguishes Megalomicin C2 from other megalomicin variants, which may feature different acyl substitution patterns [6].

Structural studies indicate that these acyl modifications do not significantly perturb the overall conformation of the macrolide framework but do influence the compound's physicochemical properties [6]. The specific pattern of acylation in Megalomicin C2 results from the action of dedicated acyltransferase enzymes during biosynthesis [20]. These modifications occur as terminal steps in the megalomicin biosynthetic pathway, following assembly of the core macrolactone-sugar framework [8].

Comparative Structural Relationship to Erythromycin Congeners

The structural architecture of Megalomicin C2 exhibits extensive homology with erythromycin derivatives, reflecting their shared biosynthetic origins and evolutionary relationship [11] [27] [28]. Both compound classes originate from the same polyketide aglycone, 6-deoxyerythronolide B, which serves as the common precursor for subsequent glycosylation and modification reactions [27] [28] [29].

The fundamental macrolactone core structure is virtually identical between Megalomicin C2 and erythromycin congeners, featuring the same fourteen-membered lactone ring with equivalent stereochemical configurations at all corresponding positions [27] [28]. This structural conservation extends to the positioning of methyl substituents, hydroxyl groups, and the characteristic ketone functionality at position C-9 [27] [28]. The shared macrolactone framework explains the similar pharmacological profiles observed between these compound classes [11].

Critical structural divergence occurs in the sugar substitution patterns, particularly at the C-6 position of the macrolactone ring [8] [11]. While erythromycin derivatives feature cladinose or other neutral sugars at this position, Megalomicin C2 incorporates the unique α-L-megosamine moiety [8] [11]. This amino sugar substitution represents the primary structural distinction that confers differential biological activities to megalomicins compared to conventional erythromycin antibiotics [11] [15].

The desosamine and mycarose components present in Megalomicin C2 correspond closely to sugar moieties found in erythromycin derivatives, maintaining similar attachment positions and stereochemical orientations [8] [28]. However, the specific acylation pattern observed in the mycarose unit of Megalomicin C2 differs from typical erythromycin modifications, contributing to distinct physicochemical properties [6] [22].

Comparative analysis reveals that the megalomicin and erythromycin polyketide synthases produce identical aglycone products but diverge in their post-polyketide modification pathways [27] [28]. The incorporation of L-megosamine represents a unique biosynthetic capability of Micromonospora megalomicea that distinguishes it from Saccharopolyspora erythraea, the erythromycin producer [8] [11]. This biosynthetic divergence results in structurally related but functionally distinct macrolide antibiotics with complementary therapeutic applications [11] [15].

| Structural Feature | Megalomicin C2 | Erythromycin A | Structural Relationship |

|---|---|---|---|

| Macrolactone Core | 14-membered ring | 14-membered ring | Identical framework |

| C-6 Sugar | α-L-Megosamine | Cladinose | Unique megalomicin feature |

| C-5 Sugar | Desosamine | Desosamine | Conserved component |

| C-3 Sugar | Mycarose | Cladinose | Similar attachment pattern |

| Molecular Weight | 975.2 g/mol | 733.9 g/mol | Increased due to megosamine |

Polyketide Synthase Cluster Organization

The megalomicin gene cluster in Micromonospora megalomicea contains a Type I modular polyketide synthase system responsible for the biosynthesis of the aglycone backbone shared by megalomicin C2 and other megalomicin derivatives [1]. The polyketide synthase cluster is organized into three principal subunits: MegaloAI, MegaloAII, and MegaloAIII, each encoding distinct modules that catalyze successive rounds of chain elongation [1] [2] [3].

The MegaloAI subunit encompasses modules 1 and 2, initiating polyketide assembly with propionyl-coenzyme A as the starter unit [1]. Module 1 incorporates the first methylmalonyl-coenzyme A extender unit, while module 2 adds a second methylmalonyl-coenzyme A unit through the sequential action of ketosynthase, acyltransferase, and acyl carrier protein domains [2] [3]. The MegaloAII subunit contains modules 3 and 4, each incorporating methylmalonyl-coenzyme A extender units to extend the growing polyketide chain [1] [2]. Finally, the MegaloAIII subunit houses modules 5 and 6, completing the six-module assembly line that produces the fourteen-membered macrolactone ring characteristic of megalomicin compounds [1] [3].

Comparative analysis reveals that the megalomicin and erythromycin polyketide synthases produce identical aglycone products, specifically 6-deoxyerythronolide B [4] [5]. The corresponding modules between these systems exhibit markedly high sequence identity of approximately 75 percent, significantly higher than intra-cluster module similarities of approximately 40 percent [6]. This observation suggests horizontal gene transfer between the distantly related bacterial species Saccharopolyspora erythraea and Micromonospora megalomicea [6].

Megosamine Biosynthesis Pathway

The biosynthesis of thymidine diphosphate-l-megosamine represents a critical component in megalomicin C2 production, requiring five sequential enzymatic transformations from thymidine diphosphate-4-keto-6-deoxy-d-glucose [7] [8] [9]. This unique deoxyamino sugar distinguishes megalomicins from related macrolide antibiotics and contributes significantly to their biological activity profile [10] [11].

Thymidine Diphosphate-l-Megosamine Formation from Thymidine Diphosphate-4-Keto-6-Deoxy-d-Glucose

The initial substrate for l-megosamine biosynthesis, thymidine diphosphate-4-keto-6-deoxy-d-glucose, is generated through the common deoxysugar biosynthetic pathway involving MegL and MegM enzymes [7] [8]. MegL functions as a thymidine diphosphate-d-glucose synthase, catalyzing the condensation of glucose-1-phosphate with thymidine triphosphate to form thymidine diphosphate-d-glucose [2] [3]. Subsequently, MegM operates as a thymidine diphosphate-glucose-4,6-dehydratase, converting thymidine diphosphate-d-glucose to the common precursor thymidine diphosphate-4-keto-6-deoxy-d-glucose [2] [3].

The proposed biosynthetic route for l-megosamine formation involves a sequential 2,3-dehydration followed by 3-transamination mechanism, differing substantially from earlier proposed pathways [7] [8]. This revised pathway demonstrates greater consistency with experimental evidence from heterologous expression studies in Escherichia coli and aligns with established mechanisms for related deoxysugar biosynthesis [7] [8].

Enzymatic Steps: MegBVI, MegDII, MegDIII, MegDIV, and MegDV

The conversion of thymidine diphosphate-4-keto-6-deoxy-d-glucose to thymidine diphosphate-l-megosamine requires precisely five enzymatic steps catalyzed by specific enzymes within the megalomicin gene cluster [7] [8] [9].

MegBVI functions as a thymidine diphosphate-4-keto-6-deoxyglucose-2,3-dehydratase, catalyzing the first step in the pathway [7] [8]. This enzyme shares 80 percent similarity with EryBVI and demonstrates involvement in carbon-2 deoxygenation, generating the intermediate thymidine diphosphate-2,6-dideoxy-3,4-diketo-d-glucose [7] [8]. The dehydratase activity results in the formation of a highly unstable diketo intermediate that serves as substrate for subsequent enzymatic transformations [7].

MegDII operates as a 3-aminotransferase, catalyzing the transfer of an amino group to the diketo intermediate [7] [8] [12]. This enzyme exhibits high protein sequence similarity to EvaB from Amycolatopsis orientalis, sharing 80 percent similarity and 70 percent identity [7]. The aminotransferase reaction converts thymidine diphosphate-2,6-dideoxy-3,4-diketo-d-glucose into thymidine diphosphate-3-amino-2,3,6-trideoxy-4-keto-d-glucose, establishing the amino functionality essential for megosamine structure [7] [8].

MegDIII functions as an n,n-dimethyltransferase, catalyzing the dimethylation of the amino group [7] [8] [12]. When coexpressed with MegBVI and MegDII in Escherichia coli, mass spectrometric analysis revealed the production of thymidine diphosphate-3-n,n-dimethylamino-2,3,6-trideoxy-4-keto-d-glucose, confirming the dimethylation activity [7]. This enzyme demonstrates specificity for the amino-substituted substrate and requires s-adenosyl-l-methionine as the methyl donor [12].

MegDIV serves as a 5-epimerase, converting the d-glucose configuration to the l-glucose configuration [7] [8]. The addition of MegDIV to expression constructs containing the previous three enzymes maintained the same retention time and mass spectral characteristics as the d-epimer, indicating that both epimers exhibit identical chromatographic behavior under the analytical conditions employed [7]. This epimerization step is crucial for generating the l-configuration characteristic of megosamine [8].

MegDV catalyzes the final 4-ketoreductase reaction, reducing the keto group at carbon-4 to produce thymidine diphosphate-l-megosamine [7] [8]. This enzyme was specifically assigned to l-megosamine biosynthesis based on its location within the megosamine biosynthetic island of the gene cluster [7]. The ketoreductase activity completes the five-step pathway, generating the final activated sugar donor required for glycosylation reactions [8] [9].

Glycosylation and Post-Polyketide Synthase Modifications

The final assembly of megalomicin C2 requires specific glycosylation reactions and post-polyketide synthase modifications that distinguish it from the base aglycone structure [7] [13]. These modifications are essential for the biological activity and therapeutic properties of the final compound [10] [11].

Role of MegDI Glycosyltransferase and MegDVI Helper Protein

The attachment of l-megosamine to the macrolide aglycone is mediated by a specialized glycosyltransferase system comprising MegDI and its associated helper protein MegDVI [7] [8] [13]. This glycosyltransferase pair represents one of three putative glycosyltransferases identified within the megalomicin gene cluster, specifically dedicated to megosamine transfer [8].

MegDI functions as the primary l-megosamine glycosyltransferase, catalyzing the transfer of l-megosamine from thymidine diphosphate-l-megosamine to the macrolide acceptor [7] [8] [13]. Bioconversion experiments demonstrated that megalomicin A production occurs only when MegDI is coexpressed with its helper protein MegDVI, confirming the essential role of both components [7] [13]. The glycosyltransferase exhibits specificity for erythromycin C as the preferred macrolide substrate during normal megalomicin biosynthesis [7] [8].

MegDVI serves as an essential helper protein for MegDI glycosyltransferase activity [7] [8] [13]. This auxiliary protein is located immediately upstream of megDI in the gene cluster and encodes a protein with homology to thymidine diphosphate-amino-sugar transferase helper proteins [8]. The requirement for helper proteins has been observed in several thymidine diphosphate-amino-sugar transferase systems, although the precise molecular mechanism remains incompletely understood [8] [13].

Substrate flexibility studies revealed that the MegDI/MegDVI system can also megosaminylate erythromycin D, producing a novel megalomicin analog designated 12-deoxy-megalomicin A [7] [8]. This substrate tolerance demonstrates potential applications for generating new megalomicin derivatives through bioengineering approaches [7]. However, replacement experiments between MegDI and the related glycosyltransferase MegCIII, despite 77 percent sequence similarity and 65 percent identity, resulted in no detectable bioconversion products, indicating strict functional specificity [8] [13].

Hydroxylation and Acylation Mechanisms

Post-polyketide synthase modifications of megalomicin C2 involve critical hydroxylation reactions that determine the final structural configuration of the compound [7] [14] [15]. The timing and sequence of these modifications have been experimentally elucidated through bioconversion studies [7] [13].

MegK hydroxylase catalyzes the carbon-12 hydroxylation of the macrolactone ring, representing one of the final steps in megalomicin biosynthesis [7] [14] [16]. This cytochrome P450 hydroxylase exhibits 90 percent similarity to EryK from Saccharopolyspora erythraea and demonstrates strict substrate preference for erythromycin D over alternative substrates [2] [14] [16]. The enzyme shows 1200-1900-fold preference for erythromycin D compared to erythromycin B, indicating high substrate specificity [14].

Experimental analysis of the hydroxylation timing revealed that carbon-12 hydroxylation precedes l-megosamine attachment during megalomicin biosynthesis [7] [13]. Bioconversion experiments using 12-deoxy-megalomicin A as substrate for MegK showed no detectable hydroxylation activity, confirming that megosaminylation occurs after MegK hydroxylates erythromycin D to form erythromycin C [7] [13]. This sequential mechanism ensures proper substrate presentation for subsequent glycosylation reactions [13].

The acylation modifications that distinguish megalomicin C2 from megalomicin A involve esterification of hydroxyl groups at specific positions of the mycarose moiety [17] [11] [18]. Megalomicin C2 contains both acetyl and propionyl modifications at the 3′′′ and 4′′′ positions of the mycarose sugar residue [17] [19]. These acylation reactions occur through the action of specific acyltransferases that modify the hydroxyl groups after the completion of glycosylation reactions [11] [18].

The molecular mechanisms underlying these acylation modifications involve the transfer of acyl groups from activated coenzyme A derivatives to specific hydroxyl acceptor sites [18] [20]. The precise timing and enzymatic requirements for these modifications remain areas of active investigation, with implications for understanding the complete biosynthetic pathway and developing strategies for analog generation [11] [21].